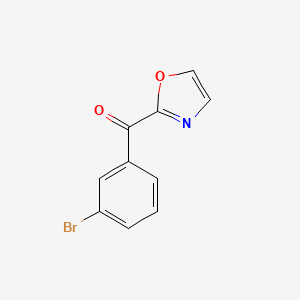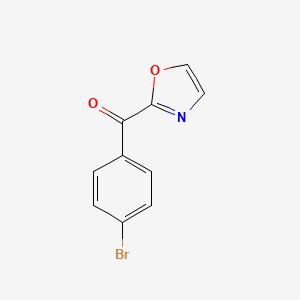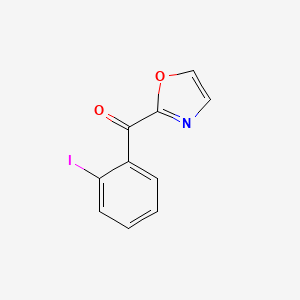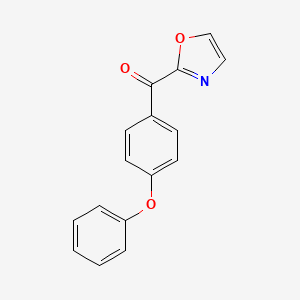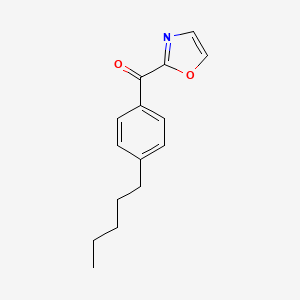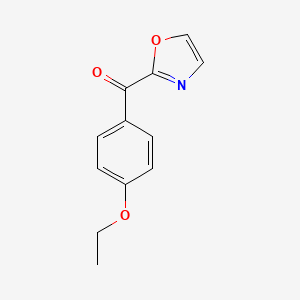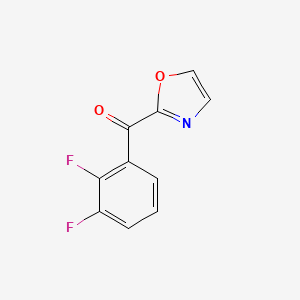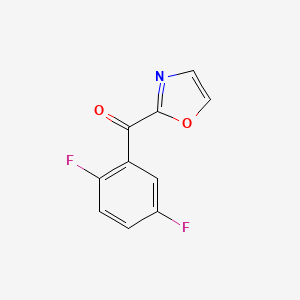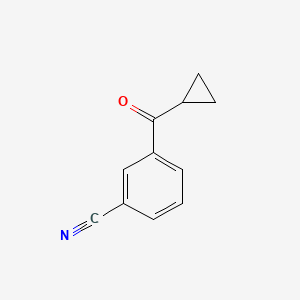
3-Cyanophenyl cyclopropyl ketone
描述
3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .
Synthesis Analysis
The synthesis of 3-Cyanophenyl cyclopropyl ketone involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .Molecular Structure Analysis
The InChI code for 3-Cyanophenyl cyclopropyl ketone is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .Physical And Chemical Properties Analysis
3-Cyanophenyl cyclopropyl ketone is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.科学研究应用
Application 1: Nickel-catalyzed γ-alkylation of cyclopropyl ketones
- Summary of the Application: This research developed a novel method for synthesizing γ-alkyl ketones via nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones and non-activated primary alkyl chlorides .
- Methods of Application: The method involves the use of sodium iodide as a crucial cocatalyst that generates a low concentration of alkyl iodide via halide exchange . This process avoids the formation of alkyl dimers and exhibits excellent regioselectivity and high step economy .
- Results or Outcomes: The reaction resulted in high reactivity and selectivity, circumventing in situ or pregenerated organometallics .
Application 2: Catalytic Formal [3 + 2] Cycloadditions
- Summary of the Application: Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: The use of these new robust conditions allowed for the synthesis of complex, sp3-rich products .
Application 3: Strained Ring-Induced Cycloadditions
- Summary of the Application: Cyclopropane derivatives, including cyclopropyl ketones, have been used in strained ring-induced cycloaddition reactions. These reactions are useful for constructing valuable cyclic, polycyclic, and heterocyclic skeletons .
- Methods of Application: Cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . The cycloaddition reactions can include asymmetric Lewis acid catalysis, transition-metal catalysis (TMC), C–H bond activation, photoredox catalysis, and free radical-initiated cascades .
- Results or Outcomes: The use of cyclopropane derivatives in cycloaddition reactions has led to the production of various cyclic products, including polycyclic or bridged cyclic products, and building blocks for natural products .
Application 4: Cycloaddition Reactions of Cyclopropane Derivatives
- Summary of the Application: Cyclopropane derivatives, such as cyclopropyl ketones, have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products .
- Methods of Application: The cycloaddition reactions can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes . Along with the ring-opening of cyclopropane by a variety of catalytic systems, it can be readily used as two- to seven-carbon synthons for various cycloaddition reactions .
- Results or Outcomes: The use of cyclopropane derivatives in these cycloaddition reactions has demonstrated their usefulness in the exploration of new synthetic methods .
Application 5: Visible-light-induced triple catalysis for a ring-opening cyanation
- Summary of the Application: This research describes an unprecedented triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones .
- Methods of Application: The key to this method is to merge photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .
- Results or Outcomes: This method efficiently delivers complex, sp3-rich products .
Application 6: Donor-Acceptor Cyclopropanes in Cycloaddition Reactions
- Summary of the Application: Donor-acceptor cyclopropanes, including cyclopropyl ketones, have been used in several interesting cycloaddition reactions .
- Methods of Application: These cycloaddition reactions can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .
- Results or Outcomes: These cycloaddition reactions have demonstrated the usefulness in the exploration of new synthetic methods .
未来方向
The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.
属性
IUPAC Name |
3-(cyclopropanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHVVYSUPIKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642488 | |
| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl cyclopropyl ketone | |
CAS RN |
898789-86-1 | |
| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

